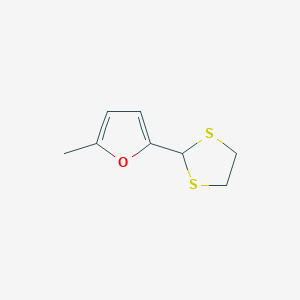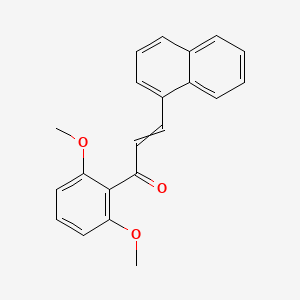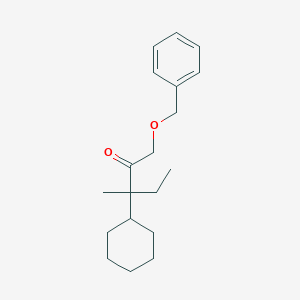
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone is a complex organic compound that features both isoquinoline and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and imidazole intermediates separately, followed by their coupling.
-
Preparation of Isoquinoline Intermediate
Starting Material: 5-methoxyisoquinoline
Reaction: Cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like dimethylformamide.
-
Preparation of Imidazole Intermediate
Starting Material: Imidazole
Reaction: Acylation using a suitable acyl chloride.
Conditions: Room temperature in the presence of a base like triethylamine.
-
Coupling Reaction
Reaction: The isoquinoline and imidazole intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone: shares similarities with other imidazole and isoquinoline derivatives, such as:
Uniqueness
- The unique combination of isoquinoline and imidazole moieties in this compound provides it with distinct chemical and biological properties that are not observed in simpler imidazole or isoquinoline derivatives.
Propiedades
Número CAS |
921761-21-9 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
(1-cyclopropyl-5-methoxyisoquinolin-7-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-9-12(17(21)20-7-6-18-10-20)8-14-13(15)4-5-19-16(14)11-2-3-11/h4-11H,2-3H2,1H3 |
Clave InChI |
SOWOGGKDVVFCFN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C=CN=C2C3CC3)C(=O)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)


![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)




![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)

